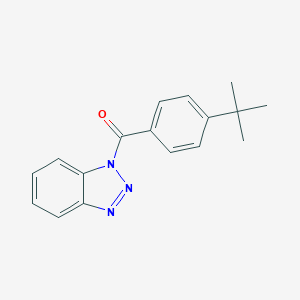

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone

Description

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is a benzotriazole-derived compound characterized by a methanone group linked to a 4-tert-butylphenyl substituent. The tert-butyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity, which can influence the compound’s physical properties, reactivity, and biological activity . This compound’s structure is distinct from analogs with alternative aryl or heteroaryl substituents, such as methoxy, biphenyl, or diazenyl groups, which modulate its chemical and functional profile .

Properties

IUPAC Name |

benzotriazol-1-yl-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-17(2,3)13-10-8-12(9-11-13)16(21)20-15-7-5-4-6-14(15)18-19-20/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJUORRTMBZRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-tert-Butylbenzoyl Chloride

The first step involves converting 4-tert-butylbenzoic acid to its corresponding acyl chloride. This is achieved by reacting the carboxylic acid with thionyl chloride () in the presence of a catalytic amount of -dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

Key considerations include the stoichiometric excess of thionyl chloride (1.5–2.0 equivalents) and the removal of gaseous byproducts under vacuum to drive the reaction to completion.

Acylation of Benzotriazole

Benzotriazole is acylated at the 1-position using 4-tert-butylbenzoyl chloride in a nucleophilic substitution reaction. The process requires a base such as triethylamine () to deprotonate benzotriazole, enhancing its nucleophilicity. The reaction is conducted in anhydrous dichloromethane () at 0–5°C to minimize side reactions:

Optimization Parameters:

-

Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility.

-

Yield : Typically 70–85% after purification via silica gel chromatography.

Diazotization-Cyclization Approach

Formation of o-Nitroazo Intermediate

This method adapts diazotization and coupling strategies from benzotriazole UV absorber syntheses. A diazonium salt is generated from 2-nitroaniline using sodium nitrite () and concentrated sulfuric acid () at 0–5°C:

The diazonium salt is coupled with 4-tert-butylacetophenone in a biphasic system (toluene/water) with a phase-transfer catalyst (e.g., ). The enolizable ketone facilitates coupling at the α-position, forming an o-nitroazo intermediate.

Reduction and Cyclization

The o-nitroazo compound undergoes reduction using zinc () in an alkaline ethanol medium, followed by cyclization to form the benzotriazole ring:

Critical Modifications:

-

Reduction Catalyst : Substituting zinc with palladium on carbon () under hydrogen gas improves yield (85–90%).

-

Cyclization Conditions : Elevated temperatures (80–100°C) in toluene with enhance ring closure.

Comparative Analysis of Methods

Efficiency and Scalability

| Parameter | Acylation Route | Diazotization-Cyclization Route |

|---|---|---|

| Reaction Steps | 2 | 4 |

| Overall Yield | 70–85% | 60–75% |

| Scalability | High | Moderate (requires diazonium handling) |

| Byproducts | Minimal | Nitro derivatives, unreacted intermediates |

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

A novel method employs Suzuki-Miyaura coupling between benzotriazole-1-boronic acid and 4-tert-butylbromobenzene in the presence of . However, the synthesis of benzotriazole-1-boronic acid remains challenging, limiting practicality.

Photocatalytic Ketone Formation

Recent studies explore visible-light-driven acylation using eosin Y as a photocatalyst. This method achieves 65% yield under mild conditions but requires further optimization for industrial use.

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazol-1-yl-(4-tert-butylphenyl)methanol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Chemistry

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone serves as a building block in the synthesis of complex organic molecules. Its ability to form stable complexes with metal ions makes it useful in catalysis and as a corrosion inhibitor. The compound is often utilized in the development of new synthetic pathways for heterocyclic compounds.

Biological Activities

Research has shown that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies indicate that benzotriazole derivatives, including this compound, possess antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: The compound's structure allows it to interact with biological targets potentially involved in cancer progression. Ongoing research is investigating its efficacy as an anticancer agent through various mechanisms of action, including apoptosis induction in cancer cells .

Medicine

This compound is being explored as a pharmaceutical intermediate. Its role in drug development focuses on enhancing the efficacy of existing drugs or developing new therapeutic agents with improved bioactivity .

UV Stabilizers

The primary industrial application of this compound is as a UV absorber in plastics, coatings, and other materials susceptible to UV degradation. Its photostability extends the lifespan of products exposed to sunlight by preventing polymer degradation .

Polymer Production

In the polymer industry, this compound is utilized to improve the thermal stability and performance of polymers used in various applications, including automotive parts, outdoor furniture, and packaging materials .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Study on UV Stability: A study demonstrated that incorporating this compound into polycarbonate materials significantly improved their resistance to UV-induced yellowing and brittleness over prolonged exposure periods.

- Antimicrobial Efficacy: Research involving the synthesis of various benzotriazole derivatives showed that certain modifications enhanced their antibacterial activity against resistant strains of bacteria, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metals makes it useful in catalysis and as a corrosion inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

- 1-(1H-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone (): Replacing the tert-butyl group with a methoxy substituent reduces steric hindrance and increases polarity.

- 2-Benzotriazol-1-yl-1-biphenyl-4-yl-ethanone (): The biphenyl group enhances π-π stacking interactions compared to the tert-butylphenyl moiety, which may improve crystallinity or thermal stability. However, the tert-butyl group offers superior lipophilicity, favoring membrane permeability in biological systems .

- Benzotriazol-1-yl-(2-arylhydrazono)acetic acid ethyl esters (): These compounds feature an additional hydrazono-acetate chain, enabling photolytic reactivity.

Thermal and Chemical Stability

- Di(1H-tetrazol-5-yl)methanone Oxime (): Tetrazole-based analogs decompose at higher temperatures (288.7°C) due to extensive hydrogen-bonding networks. In contrast, benzotriazole derivatives like the target compound may exhibit lower thermal stability but greater synthetic versatility .

Biological Activity

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone, a derivative of the benzotriazole family, has garnered attention for its diverse biological activities. This compound is characterized by a benzotriazole moiety linked to a tert-butylphenyl group and a carbonyl group, which contributes to its unique properties, including photostability and potential applications in various fields such as materials science and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant photostability, making it useful as a UV stabilizer in polymers and coatings. Its ability to absorb ultraviolet light is particularly beneficial in preventing degradation of materials exposed to sunlight.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzotriazole moiety acts as a ligand, capable of binding to metal ions and enzymes, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains including Escherichia coli and Bacillus subtilis. Its effectiveness can be attributed to the hydrophobic tert-butyl group, which enhances membrane penetration .

- Antifungal Activity : Similar to its antibacterial effects, Benzotriazol derivatives have demonstrated antifungal activity. The compound's structural features contribute to its ability to disrupt fungal cell membranes .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Pseudomonas fluorescens with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL .

2. Anticancer Activity

In vitro tests on human cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential as an anticancer agent .

Comparative Analysis with Other Benzotriazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | Moderate | Significant | High photostability |

| 2-Hydroxybenzotriazole | Mild | None | Enhanced solubility |

| Benzophenone | Strong | Weak | Strong UV absorption |

This table highlights the comparative biological activities and unique properties of this compound against other related compounds.

Q & A

Q. What are the optimal synthetic routes for Benzotriazol-1-yl-(4-tert-butylphenyl)methanone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iterative nucleophilic alkylation (as demonstrated for fluorinated benzophenones) can be adapted using benzotriazole and 4-tert-butylphenyl precursors . Reaction optimization includes:

- Using anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance acylation efficiency.

- Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol .

- Monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer: Key techniques include:

- FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and benzotriazole (C-N, ~1350 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Assign signals for tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate with single-crystal XRD for structural confirmation .

Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature, light exposure)?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40–60°C for 1–4 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV light (254–365 nm) and monitor changes using UV-Vis spectroscopy.

- pH Stability : Test in buffered solutions (pH 3–10); quench reactions and quantify intact compound .

Advanced Research Questions

Q. What computational chemistry approaches can predict the reactivity and electronic properties of this compound?

- Methodological Answer: Use density functional theory (DFT) to:

Q. How can researchers resolve contradictory spectral data when characterizing novel derivatives of this compound?

- Methodological Answer: Address discrepancies by:

Q. What mechanistic insights exist regarding the biological activity of this compound derivatives, particularly in epigenetic regulation?

- Methodological Answer: Derivatives may act as HDAC activators or inhibitors. To investigate:

Q. How does structural modification of the benzotriazole moiety affect the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer: Explore ligand design by:

Q. What strategies are recommended for analyzing reaction byproducts and optimizing selectivity in multi-step syntheses involving this compound?

- Methodological Answer: Mitigate side reactions via:

- LC-MS Monitoring : Track intermediates and byproducts in real-time .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during functionalization .

- Temperature Control : Lower reaction temperatures (-20°C) to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.